1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is a compound that features a cyano group, a thiophene ring, and a formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide typically involves the reaction of thiophene-2-carbaldehyde with cyanoacetamide under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction can be carried out in solvents such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The formamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or alcohols can react with the formamide group under basic or acidic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted formamides or other derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano group and thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): A non-toxic electrophilic cyanating agent used in organic synthesis.
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Another cyanoacetamide derivative with applications in heterocyclic synthesis.
Uniqueness
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide is unique due to its combination of a cyano group, thiophene ring, and formamide moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H5N3OS |
---|---|
Molecular Weight |
179.20 g/mol |
IUPAC Name |
1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide |
InChI |
InChI=1S/C7H5N3OS/c8-4-7(11)10-9-5-6-2-1-3-12-6/h1-3,5H,(H,10,11)/b9-5+ |
InChI Key |
LAPZKFYEIDXOMN-WEVVVXLNSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C#N |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.